

# Rociletinib Hydrobromide: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Rociletinib hydrobromide |           |
| Cat. No.:            | B1139330                 | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth overview of **rociletinib hydrobromide** (formerly CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Developed for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations, particularly the T790M resistance mutation, this document collates essential chemical, pharmacological, and clinical data for researchers, scientists, and drug development professionals.

# **Core Chemical and Physical Data**

**Rociletinib hydrobromide** is the salt form of rociletinib. Its fundamental properties are summarized below.

| Property          | Value                                                               |
|-------------------|---------------------------------------------------------------------|
| CAS Number        | 1446700-26-0                                                        |
| Molecular Formula | C27H29BrF3N7O3                                                      |
| Molecular Weight  | 636.46 g/mol [1][2]                                                 |
| Synonyms          | CO-1686 hydrobromide, AVL-301 hydrobromide, CNX-419 hydrobromide[3] |
| Appearance        | Light yellow to yellow solid[1]                                     |



## **Mechanism of Action and EGFR Signaling**

Rociletinib is an irreversible inhibitor of EGFR.[4] It forms a covalent bond with the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase domain.[5] This action is particularly effective against mutant forms of EGFR, including the activating mutations (L858R and exon 19 deletions) and the T790M "gatekeeper" resistance mutation, while demonstrating minimal activity against wild-type (WT) EGFR.[5][6] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[7][8]



Click to download full resolution via product page

Figure 1: Simplified EGFR Signaling Pathway and Rociletinib's Mechanism of Action.

# **Potency and Selectivity**

Rociletinib demonstrates significant potency against EGFR mutations while maintaining a favorable selectivity profile over wild-type EGFR.



| Target          | IC50 / Kı Value                 | Assay Type      |
|-----------------|---------------------------------|-----------------|
| EGFRL858R/T790M | <0.51 nM (IC <sub>50</sub> )[5] | In vitro kinase |
| EGFRWT          | 6 nM (IC₅o)[5]                  | In vitro kinase |
| EGFRL858R/T790M | 21.5 nM (K <sub>i</sub> )[7]    | Kinase Assay    |
| EGFRWT          | 303.3 nM (K <sub>i</sub> )[7]   | Kinase Assay    |

# **Clinical Efficacy and Pharmacokinetics**

Clinical trials have evaluated the efficacy of rociletinib in patients with EGFR-mutated NSCLC who had progressed on prior TKI therapy.

Clinical Response in TIGER Trials

| Patient Population<br>(T790M Status) | Objective<br>Response Rate<br>(ORR) | Disease Control<br>Rate (DCR) | Median<br>Progression-Free<br>Survival (PFS) |
|--------------------------------------|-------------------------------------|-------------------------------|----------------------------------------------|
| T790M-Positive                       | 59%[3][8]                           | 93%[5]                        | 6.8 - 13.1 months[8][9]                      |
| T790M-Negative                       | 29%[3]                              | 59%[3]                        | Not Reported                                 |

**Pharmacokinetic Profile** 

| Parameter                     | Value         |
|-------------------------------|---------------|
| Maximum Serum Concentration   | 2.41 μg/mL[5] |
| Time to Maximum Concentration | 1.5 hours[5]  |
| Serum Half-life               | 3.7 hours[5]  |

# Experimental Protocols Cell Viability Assay

A common method to assess the cytotoxic effects of rociletinib on cancer cell lines involves a colorimetric assay.



- Cell Plating: Cancer cells (e.g., NSCLC cell lines with various EGFR mutation statuses) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a range of rociletinib concentrations for 72 hours.
- Viability Assessment: Cell viability is determined using a proliferation kit, such as the CellTiter 96 AQueous One Solution Proliferation Assay (Promega). This assay measures the conversion of a tetrazolium compound into a colored formazan product by metabolically active cells.
- Data Analysis: The absorbance is read on a plate reader, and the 50% inhibitory concentration (IC<sub>50</sub>) is calculated using appropriate software (e.g., GraphPad Prism).

### **Western Blot for Protein Expression**

This technique is used to measure the levels of specific proteins, such as phosphorylated EGFR, to confirm the drug's effect on the signaling pathway.

- Cell Lysis: Treated and untreated cells are lysed to extract total protein.
- Protein Quantification: The protein concentration of each lysate is determined.
- Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane.
- Antibody Incubation: The membrane is incubated with primary antibodies specific to the
  proteins of interest (e.g., phospho-EGFR, total EGFR, and a loading control like GAPDH),
  followed by incubation with a secondary antibody conjugated to an enzyme.
- Detection: The protein-antibody complexes are visualized using an enhanced chemiluminescence substrate.





Click to download full resolution via product page

Figure 2: A Typical Preclinical Experimental Workflow for Evaluating a TKI like Rociletinib.



## **Safety and Tolerability**

The most common adverse events reported in clinical trials of rociletinib include hyperglycemia and diarrhea.[3] Notably, the incidence of rash, stomatitis, and paronychia, which are common with non-mutant EGFR inhibition, was lower, underscoring the targeted nature of rociletinib.[3]

## Conclusion

**Rociletinib hydrobromide** is a potent, third-generation EGFR TKI with demonstrated activity against EGFR mutations, including the T790M resistance mutation. While its clinical development was halted, the data gathered provides valuable insights for the ongoing development of targeted therapies in oncology. The information presented in this guide serves as a comprehensive resource for researchers in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sciencedaily.com [sciencedaily.com]
- 2. Rociletinib shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Rociletinib | C27H28F3N7O3 | CID 57335384 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Rociletinib, a third generation EGFR tyrosine kinase inhibitor: current data and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NEJM reports promising results of phase 1/2 trial of rociletinib in EGFR lung cancer | EurekAlert! [eurekalert.org]
- 9. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Rociletinib Hydrobromide: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139330#rociletinib-hydrobromide-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com